molecular formula C11H10N2O2 B11899855 3-Methoxy-6-methylquinoxaline-5-carbaldehyde

3-Methoxy-6-methylquinoxaline-5-carbaldehyde

Cat. No.: B11899855
M. Wt: 202.21 g/mol
InChI Key: LILPZQSTAPSDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-6-methylquinoxaline-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C11H10N2O2. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, dyes, and other industrial products .

Preparation Methods

Chemical Reactions Analysis

3-Methoxy-6-methylquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Methoxy-6-methylquinoxaline-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-methylquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

3-Methoxy-6-methylquinoxaline-5-carbaldehyde can be compared with other quinoxaline derivatives such as:

    Quinoxaline: The parent compound, used in various industrial applications.

    6-Methylquinoxaline: Similar in structure but lacks the methoxy and aldehyde groups.

    3-Methoxyquinoxaline: Lacks the methyl and aldehyde groups. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-methoxy-6-methylquinoxaline-5-carbaldehyde

InChI

InChI=1S/C11H10N2O2/c1-7-3-4-9-11(8(7)6-14)13-10(15-2)5-12-9/h3-6H,1-2H3

InChI Key

LILPZQSTAPSDLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CN=C2C=C1)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.